4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2. It is known for its potential therapeutic and industrial applications. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common structural motif in many biologically active compounds.
Preparation Methods
The synthesis of 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves several steps. One common synthetic route starts with the reaction of 4-methylpiperidine with formaldehyde and hydrogen chloride to form the intermediate compound. This intermediate is then reacted with 2-piperidinylmethyl chloride under controlled conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesia and sedation .
Comparison with Similar Compounds
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride can be compared with other piperidine derivatives such as:
- 1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride
- 4-Methyl-1-(2-nitrophenyl)piperidine
- 1-Methyl-2-(2-pyrrolidinyl)piperidine
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-5-8-14(9-6-11)10-12-4-2-3-7-13-12;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQUWMXCZCRSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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